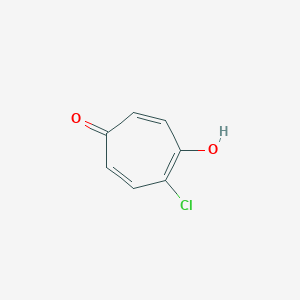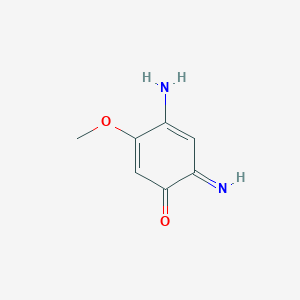
4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one is a chemical compound with a unique structure that includes an amino group, an imino group, and a methoxy group attached to a cyclohexa-2,4-dien-1-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines. This method utilizes visible light to induce the cleavage, resulting in the formation of bis-amides containing a diene moiety .
Industrial Production Methods
Industrial production of this compound may involve similar photolytic methods, scaled up to accommodate larger quantities. The use of efficient photolytic reactors and controlled reaction conditions ensures the consistent production of high-purity this compound.
化学反応の分析
Types of Reactions
4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other materials with specialized properties.
作用機序
The mechanism of action of 4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting or activating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Cyclohexa-2,4-dien-1-one derivatives: These compounds share a similar core structure but differ in their functional groups.
Quinone imines: These compounds have a similar imino group and exhibit comparable reactivity.
Uniqueness
4-Amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
4-amino-6-imino-3-methoxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C7H8N2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,8H,9H2,1H3 |
InChIキー |
ODVZHKCDZAXVEG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)C(=N)C=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



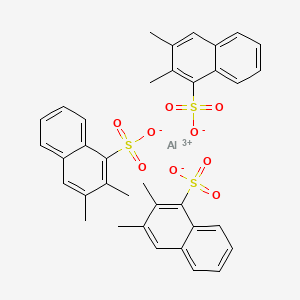
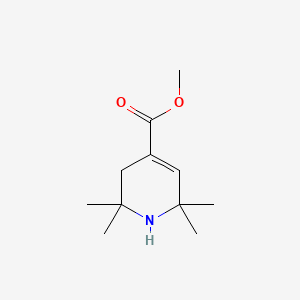
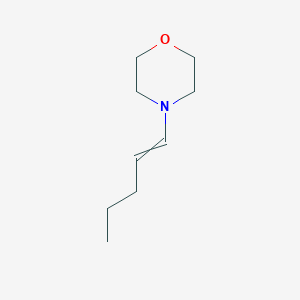


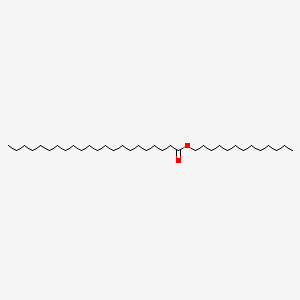

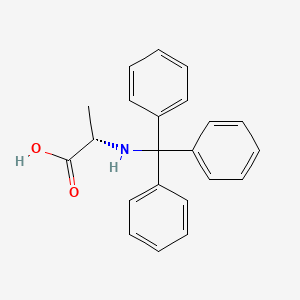
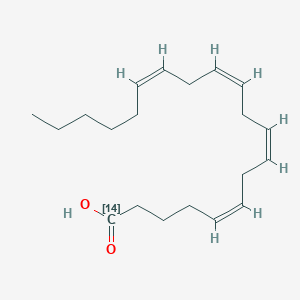
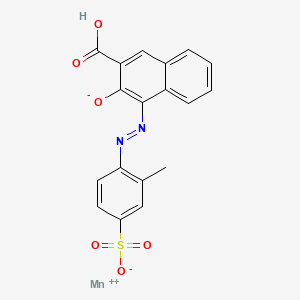

![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
